3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
Overview
Description
3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid is a complex organic compound that features a combination of amine, ether, and phenyl groups
Scientific Research Applications
3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then reacted with 3-chloropropylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, halides, thiols, suitable catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1-propanamine: Shares the methoxy and amine groups but lacks the phenoxy and propyl groups.
3-methoxypropylamine: Similar structure but without the phenoxy group.
3-methyl-5-propan-2-ylphenol: Contains the phenol group but lacks the amine and methoxy groups.
Uniqueness
3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-14(2)16-11-15(3)12-17(13-16)20-10-6-8-18-7-5-9-19-4;3-1(4)2(5)6/h11-14,18H,5-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHCQUXTRRTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNCCCOC)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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